

Amelparib: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amelparib

Cat. No.: B605398

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amelparib is a potent, orally active, and water-soluble inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1). Its inhibitory action on PARP-1 and cellular PAR formation in the nanomolar range designates it as a significant neuroprotective agent. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of **Amelparib**, tailored for professionals in drug development and chemical research.

Chemical Structure

Amelparib is chemically identified as 4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-benzo[d]imidazol-1-yl)methyl}benzonitrile. Its molecular structure is characterized by a central benzimidazole core, substituted at various positions to confer its specific pharmacological activity.

Table 1: Chemical and Physical Properties of **Amelparib**

Property	Value
Molecular Formula	C ₂₃ H ₂₇ N ₅ O ₂
Molecular Weight	405.50 g/mol
IUPAC Name	4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-benzo[d]imidazol-1-yl}methyl)benzonitrile
CAS Number	1227156-72-0
SMILES	<chem>CCCCOc1nc2cc(CN3CCOCC3)ccc2n1Cc1ccc(C#N)cc1</chem>
InChI	InChI=1S/C23H27N5O2/c1-2-11-29-23-25-20-10-9-17(14-28-12-15-30-16-13-28)18-21(20)27(23)19-6-4-3-5-7-19/h3-7,9-10,18H,2,8,11-16H2,1H3

Synthesis Pathway

The synthesis of **Amelparib** is a multi-step process that involves the construction of the core benzimidazole structure followed by strategic functionalization. The pathway outlined below is a plausible route based on established organic chemistry principles and analogous syntheses of related benzimidazole derivatives.

Overall Synthesis Scheme



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Caption: Proposed multi-step synthesis pathway for **Amelparib**.

Step 1: Synthesis of 4-(Morpholinomethyl)-3-nitroaniline

The synthesis commences with the aminomethylation of 4-amino-3-nitrobenzonitrile.

- Reactants: 4-Amino-3-nitrobenzonitrile, morpholine, and formaldehyde.
- Protocol: To a solution of 4-amino-3-nitrobenzonitrile in a suitable solvent such as ethanol, an aqueous solution of formaldehyde and morpholine is added. The reaction mixture is stirred at room temperature. The product, 4-(morpholinomethyl)-3-nitroaniline, is then isolated by filtration and purified by recrystallization.

Step 2: Synthesis of N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine

This step involves the formation of a diamine intermediate.

- Reactants: 4-(Morpholinomethyl)-3-nitroaniline and propylamine.
- Protocol: 4-(Morpholinomethyl)-3-nitroaniline is reacted with propylamine under reductive amination conditions. This is followed by the reduction of the nitro group to an amine, typically using a reducing agent like hydrogen gas with a palladium on carbon catalyst ($H_2/Pd-C$), to yield N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine.

Step 3: Formation of the Benzimidazole Core - Synthesis of 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole

The central benzimidazole ring is formed in this step.

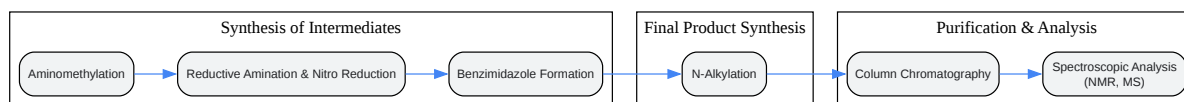
- Reactants: N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine and propionaldehyde.
- Protocol: The diamine intermediate is condensed with propionaldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite) to form the benzimidazole ring. The reaction is typically carried out in a solvent like ethanol under reflux. The resulting 2-propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole is then isolated and purified.

Step 4: Final Assembly - Synthesis of Amelparib

The final step involves the alkylation of the benzimidazole intermediate.

- Reactants: 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole and 4-(bromomethyl)benzonitrile.
- Protocol: The benzimidazole derivative is reacted with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., potassium carbonate) in an inert solvent like acetonitrile. The reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation. After completion, the product, **Amelparib**, is isolated and purified using column chromatography.

Experimental Workflow



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Caption: General experimental workflow for the synthesis of **Amelparib**.

Quantitative Data

Table 2: Representative Yields for Synthesis Steps

Step	Product	Theoretical Yield (%)
1	4-(Morpholinomethyl)-3-nitroaniline	85-90
2	N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine	70-80
3	2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole	60-70
4	Amelparib	75-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a plausible, efficient synthesis pathway for **Amelparib**. The described methodologies and structured data are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and further investigate this promising PARP-1 inhibitor. The provided synthesis route utilizes common and well-established chemical transformations, making it adaptable for laboratory-scale synthesis and potential scale-up operations.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com